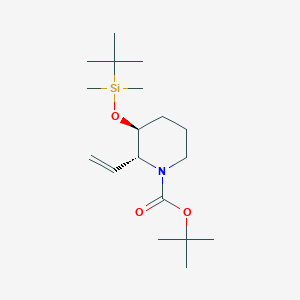
tert-Butyl (2R,3S)-3-((tert-butyldimethylsilyl)oxy)-2-vinylpiperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (2R,3S)-3-((tert-butyldimethylsilyl)oxy)-2-vinylpiperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a tert-butyldimethylsilyl group and a vinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2R,3S)-3-((tert-butyldimethylsilyl)oxy)-2-vinylpiperidine-1-carboxylate typically involves multiple steps. One common approach is to start with a piperidine derivative and introduce the tert-butyldimethylsilyl group through a silylation reaction. The vinyl group can be introduced via a vinylation reaction. The tert-butyl ester group is often introduced using tert-butyl chloroformate under basic conditions .
Industrial Production Methods
the use of flow microreactor systems has been suggested for the efficient and sustainable synthesis of similar tert-butyl esters . These systems offer advantages such as improved reaction control, scalability, and reduced waste.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (2R,3S)-3-((tert-butyldimethylsilyl)oxy)-2-vinylpiperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The vinyl group can be reduced to form ethyl derivatives.
Substitution: The tert-butyldimethylsilyl group can be substituted with other silyl groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for epoxidation, reducing agents like lithium aluminum hydride for reduction, and various silylating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the vinyl group can yield epoxides, while reduction can yield ethyl derivatives .
Wissenschaftliche Forschungsanwendungen
tert-Butyl (2R,3S)-3-((tert-butyldimethylsilyl)oxy)-2-vinylpiperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Used in the development of new materials and catalysts
Wirkmechanismus
The mechanism of action of tert-Butyl (2R,3S)-3-((tert-butyldimethylsilyl)oxy)-2-vinylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The tert-butyldimethylsilyl group can enhance the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The vinyl group can participate in various chemical reactions, potentially forming covalent bonds with target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl (2R,3S)-3-hydroxy-2-vinylpiperidine-1-carboxylate
- tert-Butyl (2R,3S)-3-((trimethylsilyl)oxy)-2-vinylpiperidine-1-carboxylate
Uniqueness
tert-Butyl (2R,3S)-3-((tert-butyldimethylsilyl)oxy)-2-vinylpiperidine-1-carboxylate is unique due to the presence of both the tert-butyldimethylsilyl and vinyl groups. This combination of functional groups imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .
Eigenschaften
Molekularformel |
C18H35NO3Si |
|---|---|
Molekulargewicht |
341.6 g/mol |
IUPAC-Name |
tert-butyl (2R,3S)-3-[tert-butyl(dimethyl)silyl]oxy-2-ethenylpiperidine-1-carboxylate |
InChI |
InChI=1S/C18H35NO3Si/c1-10-14-15(22-23(8,9)18(5,6)7)12-11-13-19(14)16(20)21-17(2,3)4/h10,14-15H,1,11-13H2,2-9H3/t14-,15+/m1/s1 |
InChI-Schlüssel |
OFJUHIJYHDQXGZ-CABCVRRESA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]([C@H]1C=C)O[Si](C)(C)C(C)(C)C |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCCC(C1C=C)O[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


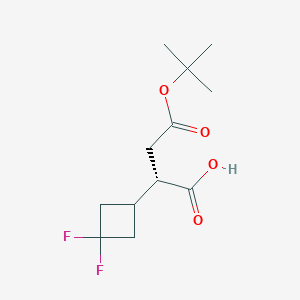
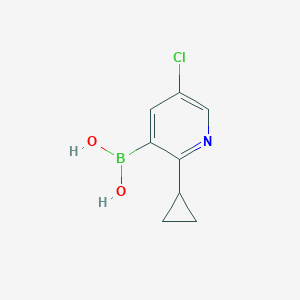

![1-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-one](/img/structure/B12942998.png)
![(3R,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B12943002.png)
![3-(tert-Butyl) 5-ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3,5-dicarboxylate](/img/structure/B12943005.png)
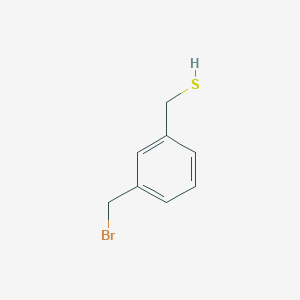
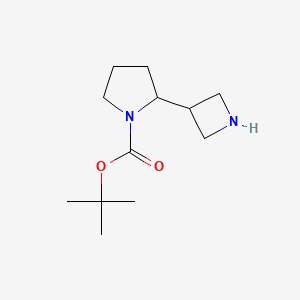

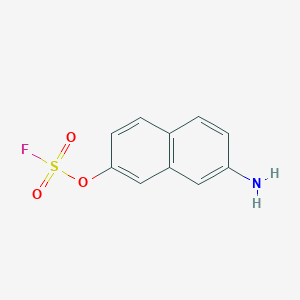

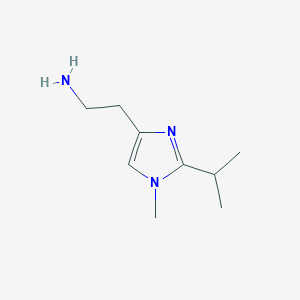
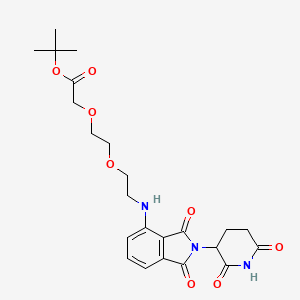
![Dispiro[2.0.2.1]heptane-7-acetic acid](/img/structure/B12943039.png)
